molecular formula C21H23N3O3S2 B2632141 methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-24-8

methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2632141
CAS No.: 887901-24-8
M. Wt: 429.55
InChI Key: NJWFCDGHXVTJOF-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This bicyclic system combines a thiophene ring (five-membered sulfur-containing ring) with a pyridine ring (six-membered nitrogen-containing ring). Key structural attributes include:

  • A methyl ester group at position 3, enhancing solubility and metabolic stability. Four methyl groups at positions 5 and 7 (5,5,7,7-tetramethyl), increasing lipophilicity and steric bulk.
  • Physicochemical Properties: Based on analogous compounds (e.g., ), it likely has a high topological polar surface area (~171 Ų), 2 hydrogen bond donors, and 7 acceptors, suggesting moderate solubility and bioavailability .

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-20(2)9-12-15(19(26)27-5)18(29-16(12)21(3,4)24-20)23-17(25)11-6-7-13-14(8-11)28-10-22-13/h6-8,10,24H,9H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWFCDGHXVTJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the construction of the thienopyridine core. The final step usually involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has been investigated for its potential as an antimicrobial agent . Studies have shown that related compounds exhibit significant activity against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Compounds with similar structures have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Research indicates that certain benzothiazole derivatives can inhibit fungal growth by disrupting cellular processes .

Enzyme Inhibition

The compound is also being explored for its role as an enzyme inhibitor . Specific studies have identified potential inhibitory effects on key enzymes involved in cancer progression and inflammatory responses:

  • Cancer Research : Some derivatives have shown promise in inhibiting enzymes linked to tumor growth and metastasis .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its utility in treating inflammatory diseases .

Recent evaluations have included:

  • Molecular Docking Studies : These studies predict how the compound interacts with specific protein targets. For example, docking simulations suggest that it may effectively bind to enzymes like lipoxygenase (5-LOX), which is involved in inflammatory responses .

Case Studies and Experimental Findings

A variety of studies highlight the compound's biological efficacy:

StudyFindings
Srivastava et al. (2019)Identified significant anticancer activity in benzothiazole derivatives similar to the target compound .
Uremic et al. (2017)Reported on the synthesis and evaluation of benzothiazole derivatives with notable anti-inflammatory properties .
Recent Advances (2023)Highlighted the ongoing research into benzothiazole-based compounds for their therapeutic potential against various diseases .

Mechanism of Action

The mechanism of action of methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their function. The thienopyridine core may also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of fused heterocycles with biological relevance. Below is a comparison with structurally related analogs:

Compound Core Structure Key Substituents Molecular Formula Key Properties
Target Compound Thieno[2,3-c]pyridine 1,3-Benzothiazole-6-amido, methyl ester, tetramethyl groups C₂₄H₂₄N₄O₃S₂ (inferred) High polarity (TPSA ~171 Ų), steric hindrance from methyl groups
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, cyano group, 5-methylfuran C₂₀H₁₀N₄O₃S IR: 2,219 cm⁻¹ (CN); NMR: δ 2.24–7.94; moderate yield (68%)
3-Cyano-4-imino-2-methylthio-pyrimido[2,1-b][1,3]benzothiazole Pyrimido[2,1-b][1,3]benzothiazole Cyano, methylthio, imino groups C₁₃H₈N₄S₂ Reacts with nucleophiles (e.g., aryl amines) to form derivatives
Methyl 2-(1,3-benzothiazole-2-amido)-thieno[2,3-c]pyridine-6-carboxylate Thieno[2,3-c]pyridine Benzothiazole-2-amido, carbamoyl, methyl ester C₂₁H₁₈N₄O₄S₂ TPSA 171 Ų; 4 rotatable bonds; high complexity (651)

Biological Activity

Methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on recent research findings.

Structural Overview

The compound features a benzothiazole moiety and a thieno[2,3-c]pyridine ring which are known for their diverse biological activities. The presence of multiple functional groups enhances its interaction with various biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound demonstrated moderate to strong activity against Mycobacterium tuberculosis (Mtb) strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 3.12 mg/mL and 25 mg/mL , indicating promising potential in treating tuberculosis .

2. Anti-inflammatory Properties

Benzothiazole derivatives have been investigated for their anti-inflammatory effects. Specific analogs have shown significant inhibition of inflammatory pathways by modulating enzyme activities involved in these processes. For example, compounds with similar structures have been noted to inhibit cyclooxygenase (COX) enzymes effectively .

3. Anticancer Activity

The thieno[2,3-c]pyridine structure is associated with anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways involved in cell growth and survival .

Case Study 1: Anti-tubercular Activity

A recent study synthesized several benzothiazole-based derivatives and evaluated their anti-tubercular activity against Mtb H37Rv. Compounds were tested using the BACTEC MGIT method and exhibited notable inhibition rates with MIC values as low as 3.12 mg/mL for some derivatives . This suggests that the structural characteristics of this compound may confer similar benefits.

Case Study 2: Anti-inflammatory Effects

In a study focused on the anti-inflammatory properties of benzothiazole derivatives, specific compounds were shown to significantly reduce inflammation markers in vitro. The results indicated a strong correlation between structural features and biological activity .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
  • Receptor Modulation: It can bind to specific receptors that regulate cell signaling pathways relevant to cancer progression and inflammation.

Comparative Analysis of Biological Activity

CompoundActivity TypeMIC (mg/mL)Reference
Compound AAnti-tubercular3.12
Compound BAnti-inflammatoryN/A
Compound CAnticancerN/A

Q & A

Q. Optimization Tips :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve cyclization efficiency.
  • Temperature control : Monitor exothermic reactions to avoid decomposition (e.g., via gradual heating ramps) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, aromatic protons at δ ~6.5–8.5 ppm) and confirm stereochemistry via coupling constants .
  • IR spectroscopy : Detect amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the structure .
  • Elemental analysis : Validate purity (>95%) by matching calculated and observed C/H/N/S ratios .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural confirmation?

Q. Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C interactions and long-range couplings .
  • Variable-temperature NMR : Suppress dynamic effects (e.g., hindered rotation in amide bonds) by acquiring spectra at 25°C and 60°C .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values using software like Gaussian or ADF .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, prioritizing high-purity samples crystallized from DMF/water or ethanol .

Advanced: What strategies improve crystallinity for X-ray diffraction analysis?

Q. Methodological Answer :

  • Solvent screening : Test mixed solvents (e.g., DCM/hexane, ethanol/water) to induce slow crystallization .
  • Seeding : Introduce microcrystals of analogous compounds to nucleate growth.
  • Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C over 24–48 hours .
  • Additives : Use ionic liquids or crown ethers to stabilize crystal lattices.

Basic: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational methods predict reactivity or stability?

Q. Methodological Answer :

  • DFT calculations : Model reaction pathways (e.g., amide bond hydrolysis) using software like Gaussian to identify transition states and activation energies .
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous or organic solvents to predict degradation rates.
  • QSAR models : Corlate substituent effects (e.g., methyl groups) with stability using descriptors like logP and HOMO-LUMO gaps .

Advanced: What challenges arise in modifying the benzothiazole or thieno-pyridine moieties for SAR studies?

Q. Methodological Answer :

  • Regioselectivity : Control substitution patterns on the benzothiazole ring using directing groups (e.g., nitro or methoxy) .
  • Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) to the thieno-pyridine core via Pd-catalyzed cross-coupling .
  • Side reactions : Minimize thioamide oxidation by conducting reactions under inert atmospheres (N₂/Ar) .

Basic: What are key stability considerations for storing this compound?

Q. Methodological Answer :

  • Moisture control : Store in desiccators with silica gel to prevent hydrolysis of the ester group .
  • Temperature : Maintain at –20°C for long-term storage; avoid repeated freeze-thaw cycles .
  • Light sensitivity : Use amber vials to protect against photodegradation of the benzothiazole moiety .

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